An In-depth Technical Guide to 8-Methylimidazo[1,2-a]pyridine Hydrochloride: Properties, Synthesis, and Applications
An In-depth Technical Guide to 8-Methylimidazo[1,2-a]pyridine Hydrochloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine core is a nitrogen-bridged heterocyclic system recognized in medicinal chemistry as a "privileged scaffold."[1][2] This designation stems from its recurring presence in a multitude of biologically active compounds and marketed drugs, demonstrating its ability to interact with a wide range of biological targets.[1][3] Derivatives of this scaffold have shown a vast spectrum of pharmacological activities, including anticancer, antitubercular, anti-inflammatory, antiviral, and antiulcer properties.[3][4] Marketed drugs such as Zolpidem (an insomnia medication) and Alpidem (an anxiolytic) feature this core structure, underscoring its therapeutic significance.[1]
The versatility of the imidazo[1,2-a]pyridine system lies in its synthetic accessibility and the ability to readily functionalize it at various positions, allowing for the fine-tuning of its physicochemical and pharmacological properties.[4][5] This guide focuses specifically on the 8-methyl substituted derivative, presented as its hydrochloride salt, providing a comprehensive overview of its fundamental properties, synthesis, characterization, and potential applications for professionals in drug discovery and development.
Part 1: Core Physicochemical and Structural Properties
8-Methylimidazo[1,2-a]pyridine hydrochloride is the salt form of the parent compound 8-methylimidazo[1,2-a]pyridine. The addition of hydrochloric acid protonates one of the nitrogen atoms, typically the more basic N-1 in the imidazole ring, which enhances the compound's solubility in aqueous media.
Structural and Chemical Data
A summary of the key identification and property data for 8-methylimidazo[1,2-a]pyridine and its hydrochloride salt is presented below. It is important to note that while experimental data for the free base is available, some properties for the hydrochloride salt are predicted or inferred due to a lack of published experimental values.
| Property | 8-Methylimidazo[1,2-a]pyridine (Free Base) | 8-Methylimidazo[1,2-a]pyridine Hydrochloride |
| Molecular Formula | C₈H₈N₂ | C₈H₉ClN₂ |
| Molecular Weight | 132.16 g/mol | 168.62 g/mol [6] |
| CAS Number | 874-10-2[7] | 10518-86-2[8] |
| Appearance | Brown to black liquid[7] | Expected to be a solid (inferred) |
| Boiling Point | 69 °C at 0.1 mmHg[7] | Not applicable (salt form) |
| pKa (Predicted) | 7.33 ± 0.50[7] | Not applicable (salt form) |
| Solubility | Soluble in organic solvents like ethanol, dichloromethane, and ethyl acetate.[7] | Expected to have enhanced solubility in water and polar protic solvents like ethanol.[9] |
Part 2: Synthesis and Characterization
The synthesis of the imidazo[1,2-a]pyridine core is well-established and typically involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[1][4]
Synthetic Workflow
The synthesis of 8-methylimidazo[1,2-a]pyridine hydrochloride can be conceptualized as a two-step process: the formation of the free base followed by its conversion to the hydrochloride salt.
Caption: General synthetic workflow for 8-Methylimidazo[1,2-a]pyridine HCl.
Detailed Experimental Protocol: Synthesis of the Free Base
The following protocol is adapted from a documented procedure for the synthesis of 8-methylimidazo[1,2-a]pyridine.[7]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-3-methylpyridine (1 equivalent) and 2-bromo-1,1-diethoxyethane (2 equivalents) in ethanol.
-
Acidification: Slowly add 48% aqueous hydrogen bromide (approx. 0.9 mL per 10 g of aminopyridine) dropwise to the reaction mixture.
-
Causality Insight: The acidic environment is crucial for the initial reaction between the aminopyridine and the bromoacetal, as well as for facilitating the subsequent intramolecular cyclization and dehydration steps to form the aromatic imidazo[1,2-a]pyridine ring.
-
-
Cyclization: Heat the reaction mixture to 90 °C and maintain this temperature for approximately 26 hours. Monitor the reaction progress using a suitable analytical technique, such as LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure.
-
Neutralization: Carefully neutralize the residue with an excess of saturated aqueous sodium bicarbonate solution and solid sodium bicarbonate until the pH is basic.
-
Self-Validating System: The effervescence from the bicarbonate indicates the neutralization of the excess acid. This step is critical to convert the product from its hydrobromide salt to the free base, enabling its extraction into an organic solvent.
-
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers.
-
Purification: Wash the combined organic phase sequentially with deionized water and saturated brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by silica gel column chromatography using a gradient of dichloromethane/methanol to afford pure 8-methyl-imidazo[1,2-a]pyridine.[7]
Protocol: Conversion to Hydrochloride Salt
-
Dissolution: Dissolve the purified 8-methylimidazo[1,2-a]pyridine free base in a minimal amount of a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate.
-
Precipitation: Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Characterization
A full characterization is essential to confirm the identity and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum of the free base is expected to show distinct signals for the aromatic protons on both the pyridine and imidazole rings, as well as a singlet for the methyl group at the 8-position. Upon formation of the hydrochloride salt, a downfield shift of the aromatic proton signals is anticipated due to the increased positive charge on the heterocyclic system.
-
¹³C NMR: The carbon spectrum will show signals corresponding to each unique carbon atom in the molecule. Data for the parent 2-methylimidazo[1,2-a]pyridine shows signals in the range of δ 13-145 ppm.[10] Similar shifts would be expected for the 8-methyl derivative.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI+) should be used to confirm the molecular weight. For the free base (C₈H₈N₂), the expected [M+H]⁺ ion would be at m/z 133.0760.[10]
Part 3: Biological Activity and Therapeutic Potential
While specific biological data for 8-methylimidazo[1,2-a]pyridine hydrochloride is not extensively published, the therapeutic potential can be inferred from studies on the broader class of imidazo[1,2-a]pyridine derivatives.
Established Activities of the Imidazo[1,2-a]pyridine Scaffold
This scaffold is a cornerstone in the development of agents targeting a wide array of diseases.[4]
-
Antitubercular Activity: Numerous imidazo[1,2-a]pyridine-3-carboxamides have shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[2]
-
Anticancer Activity: Derivatives have been developed as inhibitors of key oncogenic targets such as c-Met kinase and tubulin.[11][12] The substitution pattern on the ring system is critical for target specificity and potency.[11]
-
PI3 Kinase Inhibition: Certain derivatives have been identified as potent and selective inhibitors of the p110α isoform of phosphoinositide 3-kinase, a key target in cancer therapy.[1]
-
Anti-inflammatory and Analgesic Effects: The scaffold is present in molecules with anti-inflammatory and pain-reducing properties.
-
Antimicrobial and Antifungal Activity: Broad-spectrum antimicrobial and antifungal activities have also been reported for various derivatives.[3]
Potential Role of the 8-Methyl Group
The position and nature of substituents on the imidazo[1,2-a]pyridine ring significantly influence biological activity. The 8-position is adjacent to the ring-junction nitrogen and can impact the electronic properties and steric profile of the molecule.
Caption: Influence of the 8-methyl group on molecular properties.
-
Lipophilicity: The methyl group increases the lipophilicity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile, including its ability to cross cell membranes.
-
Steric Effects: The bulk of the methyl group at the 8-position can influence how the molecule fits into the binding pocket of a target protein, potentially enhancing or diminishing its activity. For example, in the context of c-Met inhibitors, bulky groups at the C-8 position were found to be detrimental to activity as they could not fit into an internal pocket.[11]
-
Electronic Effects: As an electron-donating group, the methyl substituent can alter the electron density of the aromatic system, which may affect interactions with biological targets, such as π-π stacking with aromatic amino acid residues.[11]
Part 4: Safety, Handling, and Storage
Hazard Identification (Inferred)
Based on related compounds, 8-methylimidazo[1,2-a]pyridine hydrochloride should be handled as a potentially hazardous substance.[13]
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.
-
Irritation: Causes skin irritation and serious eye irritation. May cause respiratory irritation.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.
-
Handling Practices: Avoid formation of dust and aerosols. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place. The free base is noted to be stored at 2-8°C.[7] Hydrochloride salts are often hygroscopic; therefore, storage in a desiccator or under an inert atmosphere may be advisable.
Conclusion
8-Methylimidazo[1,2-a]pyridine hydrochloride is a derivative of a highly significant heterocyclic scaffold in medicinal chemistry. Its synthesis is achievable through established chemical routes, and its properties can be reliably characterized by standard analytical techniques. While specific biological data for this particular analogue is limited, the wealth of information on the imidazo[1,2-a]pyridine core provides a strong foundation for its exploration in drug discovery programs. The 8-methyl substituent is poised to modulate the compound's physicochemical properties and its interaction with biological targets, making it a valuable compound for inclusion in screening libraries and for further derivatization in the search for novel therapeutic agents. As with any chemical reagent, it should be handled with appropriate care and safety precautions in a laboratory setting.
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